molecular formula C13H15N3O2 B2466870 ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate CAS No. 726154-63-8

ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate

Cat. No. B2466870
CAS RN: 726154-63-8
M. Wt: 245.282
InChI Key: GPILVEXLISFHOO-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate is a chemical compound with the molecular formula C14H19N3O2 . It is used as an agricultural fungicide .


Synthesis Analysis

The synthesis of this compound involves the activation of the amide group of the heterocycle to iminophosphate and its cyclocondensation with ethyl isocyanoacetate . This method is mainly used for the annulation of the imidazole ring to the amide group of various heterocycles in order to obtain imidazole carboxylic acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The carbon signal at δ = 29.95 ppm was attributable to the two methyl groups attached to the sp3 carbon atom of the 7-membered ring .


Chemical Reactions Analysis

In an attempt to synthesize new derivatives of imidazo[1,5-a][1,5]benzodiazepine-3-carboxylic acid esters by activation of the amide group of the heterocycle to iminophosphate and its cyclocondensation with ethyl isocyanoacetate, unexpected 5-substituted ethyl oxazole-4-carboxylates were obtained as the main products .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 261.32 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Derivatives

  • Ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate has been explored for its potential in synthesizing various derivatives. For instance, it's used in creating benzimidazole derivatives through ring transformation with aromatic primary amines, which is accomplished by heating in methanol (Aotsuka et al., 1991). Additionally, a protocol for synthesizing ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate via a one-pot, three-component condensation method has been developed (Xiao-qing Li & Lan-zhi Wang, 2014).

Pharmacological Potential

  • Various derivatives of ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate have shown significant pharmacological activities. For example, acylated derivatives of 1,5-benzodiazepines demonstrated properties like analgesic, anticonvulsant, and antiaggressive effects (Nawrocka et al., 1991). Additionally, studies on beta-carbolines as benzodiazepine receptor ligands highlighted that certain esters of beta-carboline-3-carboxylic acid, which are structurally related to ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate, have a significant affinity for benzodiazepine receptors in the brain (Lippke et al., 1983).

Radiochemistry and PET Studies

  • Ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate derivatives have also been utilized in radiochemistry, particularly in positron emission tomography (PET) studies. A derivative was used as a specific radioligand for studying central benzodiazepine receptors, showing its utility in neuroimaging (Maziére et al., 1984).

Animal Models for Anxiety

  • In research exploring anxiety, ethyl esters of beta-carboline-3-carboxylic acid, structurally related to ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate, have been used to create an animal model of human anxiety. This model utilized the substance's high affinity for benzodiazepine receptors in the brain, producing effects that could be blocked by benzodiazepines (Ninan et al., 1982).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it is noted that benzodiazepines, which this compound is a derivative of, are widely used as pharmaceuticals with a broad spectrum of biological activity . They have anticonvulsant, antianxiety activities, effects on cognitive dysfunction in Alzheimer’s disease, and effects on various neuropsychiatric symptoms .

Safety and Hazards

This compound is hazardous to aquatic life with long-lasting effects and has a danger of causing serious eye damage . It has the hazard statements H302, H315, H319, H335, and the precautionary statements P261, P305+P351+P338 .

properties

IUPAC Name

ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8(2)15-9-6-4-5-7-10(9)16-12(11)14/h4-7,15H,3H2,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPILVEXLISFHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C2N=C1N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate

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